molecular formula C8H10N2O3S B080332 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester CAS No. 13996-05-9

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Cat. No. B080332
CAS RN: 13996-05-9
M. Wt: 214.24 g/mol
InChI Key: FKWPOCBDNMHKCV-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Applications of Xylan

Xylan derivatives, through chemical modifications such as esterification, have been utilized to produce biopolymer ethers and esters with specific properties. These modifications leverage functional groups, substitution degrees, and patterns to generate materials with tailored characteristics for various applications, including drug delivery systems. Such research underlines the importance of chemical modifications like esterification in enhancing the utility of biopolymers, potentially applicable to modifying pyrimidine derivatives for specific scientific applications (Petzold-Welcke et al., 2014).

Tautomerism of Nucleic Acid Bases

The study of tautomeric equilibria, particularly in nucleic acid bases, highlights the role of molecular interactions in influencing the stability and reactivity of compounds. This research provides insight into how environmental interactions can affect the tautomeric forms of purines and pyrimidines, which is crucial for understanding the biochemical behavior of such compounds, including potential derivatives of the compound (Person et al., 1989).

Metabolism of Aspartyl Moiety of Aspartame

Research into the metabolism of aspartame, a compound that shares a functional resemblance with pyrimidine derivatives through the presence of ester groups, sheds light on how these types of compounds are processed biologically. Understanding the metabolic pathways of such compounds can inform their applications in drug design and pharmacological studies (Ranney & Oppermann, 1979).

Biosynthesis of Ectoine in Halotolerant Methanotrophs

The biosynthesis of ectoine, a protective compound produced by microorganisms, involves enzymes that could be structurally related or have functional similarities to pyrimidine derivatives. Research in this area may offer perspectives on engineering biosynthetic pathways for the production of similar compounds or derivatives with specific properties for scientific or industrial applications (Reshetnikov et al., 2011).

Synthesis of Pyrimidoquinolines

The synthesis of pyrimidoquinolines from barbituric acid derivatives highlights the versatility of pyrimidine cores in synthesizing biologically active compounds. This research underscores the synthetic potential of pyrimidine derivatives, including "6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester," for developing novel therapeutic agents (Nandha Kumar et al., 2001).

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(11)5-4(2)9-8(12)10-6(5)14/h3H2,1-2H3,(H2,9,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWPOCBDNMHKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383441
Record name SBB053951
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13996-05-9
Record name SBB053951
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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